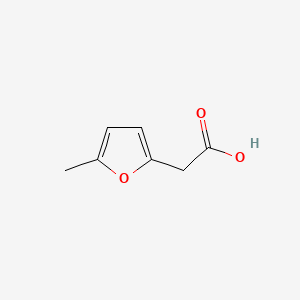

2-(5-Methylfuran-2-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRHDOORWZCBGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222676 | |

| Record name | 2-Furanacetic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72360-04-4 | |

| Record name | 2-Furanacetic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072360044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72360-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanacetic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methylfuran-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURANACETIC ACID, 5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V9Q31641I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile

The fundamental identity and properties of 2-(5-Methylfuran-2-yl)acetic acid are defined by its unique molecular structure, which dictates its physical and chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | uni.lufluorochem.co.uk |

| CAS Number | 72360-04-4 | biosynth.comsynblock.com |

| Molecular Formula | C₇H₈O₃ | uni.lusynblock.com |

| Molecular Weight | 140.14 g/mol | biosynth.comsynblock.com |

| Canonical SMILES | CC1=CC=C(O1)CC(=O)O | uni.lufluorochem.co.uk |

| InChI Key | TZRHDOORWZCBGT-UHFFFAOYSA-N | uni.lufluorochem.co.uk |

Physical and Chemical Properties: While extensive, publicly available data on the specific physical properties of this compound is limited, its structural similarity to other furanacetic acids, such as 2-Furanacetic acid, suggests it is likely a solid at room temperature. sigmaaldrich.com Its solubility is expected to be moderate in water and higher in organic solvents, a common characteristic for small carboxylic acids with a significant hydrocarbon component.

Synthesis and Manufacturing

The synthesis of 2-(5-Methylfuran-2-yl)acetic acid can be approached through several routes, typically involving the modification of pre-existing furan (B31954) compounds. A common strategy involves the elaboration of 2-methylfuran (B129897), which is itself a valuable bio-based chemical. mdpi.com

One plausible synthetic pathway involves the following conceptual steps:

Functionalization of the 5-position: Starting with 2-methylfuran, a functional group amenable to conversion into an acetic acid side chain needs to be introduced at the 2-position. This can often be achieved through electrophilic substitution reactions, such as acylation. For example, Friedel-Crafts acylation of 2-methylfuran with an appropriate acetylating agent could yield 2-acetyl-5-methylfuran (B71968). wikipedia.org

Conversion to the Acetic Acid: The resulting ketone, 2-acetyl-5-methylfuran, would then need to be converted to the desired carboxylic acid. This is a common transformation in organic synthesis and can be accomplished through various methods, such as the Willgerodt-Kindler reaction or through a haloform reaction followed by acidification.

The specific catalysts and reagents would depend on the chosen synthetic route. For instance, a Friedel-Crafts reaction would typically employ a Lewis acid catalyst like aluminum chloride. The subsequent conversion of the ketone to the acid would involve reagents such as sulfur and morpholine (B109124) for the Willgerodt-Kindler reaction.

Considerations for industrial-scale production would focus on the cost and availability of starting materials, the efficiency and safety of the reaction steps, and the ease of purification of the final product. The use of bio-renewable 2-methylfuran as a starting material would be an attractive feature for sustainable manufacturing processes. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization of 2 5 Methylfuran 2 Yl Acetic Acid

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. mdpi.com For 2-(5-Methylfuran-2-yl)acetic acid (C₇H₈O₃), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

The monoisotopic mass of C₇H₈O₃ is approximately 140.0473 g/mol . nih.gov HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted Collision Cross Section (CCS) values for different adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 141.05463 | 125.5 |

| [M+Na]⁺ | 163.03657 | 134.2 |

| [M-H]⁻ | 139.04007 | 129.0 |

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern provides valuable information about the structure of the molecule. nih.gov

For this compound, characteristic fragmentation pathways would include:

Loss of the carboxylic acid group (-COOH), resulting in a fragment with m/z corresponding to the loss of 45 Da. libretexts.org

Cleavage of the bond between the furan (B31954) ring and the acetic acid side chain.

Fragmentation of the furan ring itself. imreblank.ch

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and studying the structural characteristics of polar molecules like this compound. The technique generates ions directly from a solution, making it highly suitable for analyzing thermally labile compounds. In ESI-MS analysis, this compound (molecular formula C₇H₈O₃, monoisotopic mass: 140.04735 Da) is expected to form several characteristic adducts in both positive and negative ion modes.

In positive ion mode, protonated molecules [M+H]⁺ are readily formed, along with adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, which are often present as trace impurities in solvents and glassware. uni.lu In negative ion mode, the acidic nature of the carboxylic group facilitates the loss of a proton to form the deprotonated molecule [M-H]⁻. uni.lu The presence of weak acids, such as acetic acid, in the mobile phase can enhance the negative-ion ESI response for acidic analytes. nih.gov

Tandem mass spectrometry (MS/MS) experiments on these parent ions provide insight into the compound's structure through characteristic fragmentation patterns. For carboxylic acids, signature fragmentations include the sequential loss of a hydroxyl group (17 Da) and carbon monoxide (28 Da). oregonstate.edu Studies on related furo-furan structures show that common fragmentation pathways involve the neutral losses of water (H₂O) and carbon monoxide (CO). longdom.orgresearchgate.netscholarscentral.com Therefore, for this compound, fragmentation is anticipated to involve the loss of water [M+H-H₂O]⁺ and cleavage of the acetic acid side chain. uni.lu

Table 1: Predicted ESI-MS Adducts and Ions for this compound

| Adduct/Ion Type | Formula | Predicted m/z | Ion Mode |

| Protonated Molecule | [M+H]⁺ | 141.05463 | Positive |

| Sodium Adduct | [M+Na]⁺ | 163.03657 | Positive |

| Potassium Adduct | [M+K]⁺ | 179.01051 | Positive |

| Ammonium Adduct | [M+NH₄]⁺ | 158.08117 | Positive |

| Loss of Water | [M+H-H₂O]⁺ | 123.04461 | Positive |

| Deprotonated Molecule | [M-H]⁻ | 139.04007 | Negative |

| Formate Adduct | [M+HCOO]⁻ | 185.04555 | Negative |

| Acetate Adduct | [M+CH₃COO]⁻ | 199.06120 | Negative |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of the carboxylic acid group, the furan ring, and the methyl group.

The most prominent feature of a carboxylic acid in an IR spectrum is the O-H stretching vibration, which appears as a very broad and strong band in the region of 3300-2500 cm⁻¹. oregonstate.edulibretexts.org This broadening is a result of extensive intermolecular hydrogen bonding, which forms a stable dimeric structure. Overlapping this broad O-H band are the sharper C-H stretching peaks of the methyl and methylene (B1212753) groups. libretexts.org

Another key absorption is the carbonyl (C=O) stretch of the carboxylic acid, which is typically observed as a strong band around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org The spectrum also reveals vibrations characteristic of the furan ring and the alkyl substituents.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~3300-2500 | Carboxylic Acid (O-H) | Stretching (H-bonded) | Strong, Very Broad |

| ~2990-2870 | Methyl/Methylene (C-H) | Stretching | Medium-Weak |

| ~1710 | Carboxylic Acid (C=O) | Stretching (Dimer) | Strong |

| ~1580-1500 | Furan Ring (C=C) | Stretching | Medium-Variable |

| ~1450 | Methylene (CH₂) | Bending (Scissoring) | Medium |

| ~1380 | Methyl (CH₃) | Bending (Symmetrical) | Medium |

| ~1300-1200 | Carboxylic Acid (C-O) | Stretching | Medium |

| ~1020 | Furan Ring (C-O-C) | Stretching | Strong |

| ~920 | Carboxylic Acid (O-H) | Out-of-Plane Bending | Medium, Broad |

Data based on typical values for carboxylic acids and furan derivatives. oregonstate.edulibretexts.orgnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the substituted furan ring. The carboxylic acid group itself is not a strong chromophore in the near-UV region. semanticscholar.org

Furan and its derivatives are known to exhibit strong UV absorption due to π → π* electronic transitions. researchgate.net For instance, related compounds such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) display a dominant absorption peak (λ_max) in the range of 275–284 nm. dss.go.thmdpi.comnih.gov The position and intensity of this peak are influenced by the substituents on the furan ring. For this compound, a similar absorption profile is expected, confirming the presence of the furan ring system. A study on 2-acetyl-5-methylfuran (B71968) also reported UV absorption in this region. researchgate.net

Table 3: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

| Substituted Furan Ring | π → π* | ~275 - 285 |

Data inferred from analogous furan compounds. dss.go.thmdpi.comresearchgate.net

Other Spectroscopic Methods (e.g., Near-Infrared Spectroscopy)

Near-Infrared (NIR) spectroscopy, which utilizes the spectral region from approximately 780 nm to 2500 nm (12800 cm⁻¹ to 4000 cm⁻¹), is another valuable method for characterizing organic compounds. NIR spectra consist of overtones and combination bands of the fundamental vibrations observed in the mid-IR region. While these bands are typically broader and less distinct than their mid-IR counterparts, they offer unique advantages for non-destructive bulk sample analysis.

For this compound, NIR spectroscopy can provide information about the C-H and O-H groups. The region between 6000 cm⁻¹ and 5600 cm⁻¹ is characteristic of the first overtones of C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups. researchgate.net

The O-H group of the carboxylic acid also gives rise to distinct features in the NIR spectrum that are sensitive to hydrogen bonding and the monomer-dimer equilibrium. acs.org NIR spectra of carboxylic acids show rich information about molecular structure, with different regions of the spectrum corresponding to specific vibrational types. acs.org The technique can be used to assess the quality of materials containing carboxylic acid groups by detecting the reflectance of chemical bonds like the C=O group. researchgate.net

Table 4: Potential Near-Infrared (NIR) Bands for this compound

| Wavenumber Region (cm⁻¹) | Functional Group | Vibration Type |

| ~7500-6000 | O-H | First Overtone (Stretching) |

| ~6000-5600 | C-H (Alkyl) | First Overtone (Stretching) |

| ~4500-4000 | C-H, C=O | Combination Bands |

Data based on general studies of carboxylic acids in the NIR region. researchgate.netacs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 2-(5-Methylfuran-2-yl)acetic acid, DFT calculations, likely employing functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), would be standard for optimizing the molecular geometry and calculating electronic properties. globalresearchonline.netresearchgate.net

Electronic Properties: The electronic character of the molecule is dictated by the interplay between the electron-rich furan (B31954) ring, the electron-donating methyl group, and the electron-withdrawing carboxylic acid group. DFT calculations can quantify this through analysis of frontier molecular orbitals (HOMO and LUMO). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for determining chemical reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity. In related furan derivatives, the HOMO is typically located on the furan ring, suggesting it is the primary site for electrophilic attack. mdpi.com

A study on the interaction between furan and acetic acid showed that the most stable complex involves a strong hydrogen bond between the carboxylic hydrogen and the furan oxygen. sioc-journal.cn This highlights the key interacting sites within the molecule itself and with other molecules. The presence of the methyl group at the 5-position is expected to enhance the electron density of the furan ring through hyperconjugation, potentially influencing its reactivity compared to unsubstituted furan-2-ylacetic acid.

| Descriptor | Definition | Predicted Value (a.u.) | Implication |

| HOMO Energy | EHOMO | ~ -0.24 | Electron-donating ability |

| LUMO Energy | ELUMO | ~ -0.02 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 0.22 | High reactivity indicated by a moderate gap |

| Hardness (η) | (ELUMO - EHOMO)/2 | ~ 0.11 | Resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 0.13 | Electron-attracting power |

| Electrophilicity (ω) | χ² / (2η) | ~ 0.077 | Propensity to accept electrons |

| Note: Values are illustrative, based on typical results for similar furan derivatives calculated with DFT, and are not from a direct study on the title compound. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the acetic acid side chain in this compound gives rise to multiple possible conformations.

Conformational Analysis: Computational conformational analysis, typically performed using DFT methods, can identify the most stable conformers in the gas phase or in solution. uc.ptresearchgate.net The key degrees of freedom for this molecule are the rotation around the C2-C (acetic) single bond and the orientation of the -COOH group. Studies on similar structures, like 5-acetic acid hydantoin, have shown that numerous conformers can exist within a small energy range. uc.pt For this compound, the most stable conformers would likely be those that minimize steric hindrance between the furan ring and the carboxylic acid group. Intramolecular hydrogen bonding between the furan oxygen and the acidic proton might also stabilize certain conformations.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time. While specific MD studies on this molecule are lacking, simulations of related systems like furan-based polymers and carboxylic acid dimers demonstrate the utility of this technique. rsc.orgnih.gov An MD simulation of this compound in an aqueous environment could reveal how the molecule interacts with water, the stability of its different conformations in solution, and its diffusion properties. Such simulations are valuable for understanding how the molecule behaves in a biological or chemical system.

Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. globalresearchonline.net For this compound, the predicted spectrum would show distinct signals for the furan ring protons, the methylene (B1212753) protons, and the methyl protons. The chemical shifts of the furan protons are sensitive to the electronic effects of the substituents. The methyl group at C5 would cause an upfield shift for the adjacent proton at C4 compared to an unsubstituted furan ring.

Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization can also be used to compute harmonic vibrational frequencies, which correspond to the peaks in IR and Raman spectra. globalresearchonline.net Key predicted vibrational modes for this molecule would include the O-H stretching of the carboxylic acid (typically a broad band), the C=O stretching of the carbonyl group, C-O stretching modes, and various C-H and furan ring stretching and bending modes. Comparing these predicted spectra with experimental data can confirm the molecular structure.

| Spectroscopy | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~ 12.0 | -COOH |

| ~ 6.1 | Furan H3 | ||

| ~ 6.0 | Furan H4 | ||

| ~ 3.6 | -CH₂- | ||

| ~ 2.3 | -CH₃ | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~ 175 | C=O |

| ~ 152 | Furan C5 | ||

| ~ 148 | Furan C2 | ||

| ~ 108 | Furan C3 | ||

| ~ 106 | Furan C4 | ||

| ~ 34 | -CH₂- | ||

| ~ 14 | -CH₃ | ||

| IR | Wavenumber (cm⁻¹) | ~ 3300-2500 | O-H stretch (broad) |

| ~ 1710 | C=O stretch | ||

| ~ 1580, 1520 | Furan ring C=C stretch | ||

| Note: These are hypothetical values based on typical ranges for the respective functional groups and calculations on analogous compounds. globalresearchonline.netresearchgate.net They are for illustrative purposes only. |

Reaction Mechanism Elucidation and Kinetic Studies

Theoretical chemistry can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms.

Mechanism Elucidation: For a molecule like this compound, computational studies could explore its synthesis pathways or its degradation. For instance, the reaction of 2-methylfuran (B129897) with a suitable reagent to introduce the acetic acid side chain could be modeled. Theoretical investigations on the reactions of furan derivatives often focus on their stability and reactivity in acidic media or their oxidation. researchgate.netmdpi.com Studies on the reaction of furfural (B47365) (a related furan derivative) with OH radicals have shown that both H-abstraction and OH-addition to the ring are competing pathways, with the dominant pathway being temperature-dependent. acs.org A similar approach could predict the atmospheric oxidation mechanism of this compound.

Kinetic Studies: By calculating the energy barriers (activation energies) of reaction steps, kinetic parameters can be estimated using Transition State Theory (TST) and methods like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. acs.orgacs.org This allows for the prediction of reaction rates and how they change with temperature and pressure. For example, a computational study on the pyrolysis of furan has helped to build detailed kinetic models of its decomposition. researchgate.net While no specific kinetic studies on this compound are available, the methodologies are well-established for furan compounds.

Molecular Modeling of Chemical Interactions (e.g., with specific binding sites)

Molecular docking and molecular dynamics simulations are powerful tools for investigating how a small molecule like this compound might interact with a biological target, such as an enzyme's active site.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A recent study on a natural furan-carboxylic acid derivative investigated its interaction with the enzyme succinate (B1194679) dehydrogenase (SDH) to understand its fungicidal activity. nih.gov Similarly, this compound could be docked into the active site of a target protein. The results would predict the binding pose and estimate the binding affinity (docking score). The key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, or hydrophobic interactions involving the furan ring and methyl group, would be identified.

Binding Site Analysis: Following docking, the predicted binding pose can be further analyzed. The carboxylic acid group is a common motif for establishing strong hydrogen bonds with arginine, lysine, or histidine residues in a binding pocket. The furan ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methyl group can fit into small hydrophobic pockets. Understanding these interactions is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent analogs.

Research Applications in Non Biological Contexts

Applications in Materials Science

The utility of furan (B31954) compounds as monomers and precursors in the synthesis of polymers and resins is well-established. However, specific research detailing the application of 2-(5-Methylfuran-2-yl)acetic acid in this domain is not extensively documented in publicly available scientific literature.

Polymer and Resin Precursors

There is currently a lack of specific studies on the use of this compound as a direct precursor for polymers and resins. While related furan compounds such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are recognized as important monomers for producing bio-based polyesters like polyethylene (B3416737) furanoate (PEF), similar research for this compound has not been reported. nih.govrsc.orgnih.gov The potential for this compound to act as a monomer would depend on the reactivity of its carboxylic acid group and the furan ring in polymerization reactions.

Surface Modification and Functionalization

The functionalization of material surfaces to impart specific properties is a significant area of materials science. While carboxylic acids can be used to modify surfaces, there is no specific research available that demonstrates the use of this compound for this purpose. The presence of both a carboxylic acid group and a furan ring suggests potential for various surface chemistries, though this remains an unexplored area of research.

Role in Sustainable Chemical Production

The transition to a bio-based economy relies on the development of platform chemicals from renewable resources. Furan derivatives are at the forefront of this transition. mdpi.comresearchgate.net

Biofuel Precursors and Additives

2-Methylfuran (B129897) (2-MF), a closely related compound, is considered a promising biofuel candidate due to its high energy density and octane (B31449) number. mdpi.com Research into biofuel production from furan derivatives often involves reactions like hydroxyalkylation/alkylation to create larger molecules suitable for diesel and jet fuel. nih.govrsc.org However, there is no direct evidence or research to suggest that this compound is used as a precursor or additive in biofuel production. Its chemical structure differs significantly from typical biofuel components.

Platform Chemicals and Intermediates for Industrial Synthesis

Platform chemicals are bio-derived molecules that can be converted into a wide range of value-added products. 5-Hydroxymethylfurfural (B1680220) (HMF) is a key platform chemical derived from the dehydration of sugars. ulaval.caudl.catmdpi.commdpi.com HMF can be converted to other important furan-based chemicals. While this compound is a derivative of the furan family, it is not currently recognized as a major platform chemical. There is limited information on its synthesis from biomass-derived precursors or its use as an intermediate in large-scale industrial synthesis.

Catalysis and Reaction Medium Development

The catalytic applications of furan derivatives are an active area of research. However, there is no available scientific literature that describes the use of this compound as a catalyst or as a component in the development of reaction media. The acidic nature of the molecule could theoretically allow it to function as an acid catalyst in certain reactions, but this has not been reported in any studies.

The following table summarizes the availability of research findings for this compound in the specified non-biological applications.

| Application Area | Sub-Application | Research Findings for this compound |

| Materials Science | Polymer and Resin Precursors | No specific research available. |

| Surface Modification and Functionalization | No specific research available. | |

| Sustainable Chemical Production | Biofuel Precursors and Additives | No specific research available. |

| Platform Chemicals and Intermediates | Not recognized as a key platform chemical; limited data available. | |

| Catalysis and Reaction Medium Development | Catalyst or Reaction Medium Component | No specific research available. |

Biological Research Applications in Vitro and Mechanistic Studies

Investigation of Molecular Interactions with Biomolecules

The furan (B31954) moiety, central to 2-(5-Methylfuran-2-yl)acetic acid, is a site of significant reactivity with biological macromolecules. In vitro studies, particularly on the related compound 2-methylfuran (B129897) (2-MF), have illuminated how its metabolites can form covalent bonds, or adducts, with DNA and proteins.

The metabolic activation of furan compounds can lead to the formation of highly reactive intermediates capable of interacting with genetic material. The primary reactive metabolite of 2-methylfuran is 3-acetylacrolein (AcA), a dicarbonyl compound formed via cytochrome P450 metabolism. acs.orgnih.gov Research has focused on the reactivity of AcA with DNA nucleosides.

In laboratory settings, AcA has been shown to form adducts with 2'-deoxyadenosine (B1664071) (dA), 2'-deoxyguanosine (B1662781) (dG), and 2'-deoxycytosine (dC). acs.orgnih.gov However, no such reactivity was observed with 2'-deoxythymidine (dT). acs.orgnih.gov The structures of these adducts have been thoroughly characterized using advanced analytical techniques like UPLC-ESI+-MS/MS and NMR spectroscopy. acs.orgnih.gov The formation of these adducts was achieved through the acid hydrolysis of 2,5-dihydro-2,5-dimethoxy-2-methylfuran (B1583641) (DHDMMF), a precursor that generates AcA. acs.orgnih.gov

Further studies have investigated the reactivity of AcA, obtained from the oxidation of 2-MF, with isolated DNA, demonstrating the potential for these interactions to occur within a biological context. nih.gov Another mechanism involves the acid-catalyzed hydrolysis of the 5-methylfuran-2-yl group itself, which converts it into a 2,5-dioxopentanyl (2,5-DOP) derivative. nih.gov This reactive dione (B5365651) can then participate in ligation reactions, for instance, with hydrazine (B178648) nucleophiles, to form stable pyridazinium adducts, a process that has been successfully applied in DNA-templated reactions. nih.govnih.gov

| Nucleoside | Reactivity with 3-Acetylacrolein (AcA) | Resulting Adduct |

|---|---|---|

| 2'-deoxyadenosine (dA) | Reactive | dA-AcA adduct formed |

| 2'-deoxyguanosine (dG) | Reactive | dG-AcA adduct formed |

| 2'-deoxycytosine (dC) | Reactive | dC-AcA adduct formed |

| 2'-deoxythymidine (dT) | Non-reactive | No adduct formation observed |

The reactive metabolite of 2-methylfuran, 3-acetylacrolein (AcA), also demonstrates significant reactivity towards nucleophilic amino acid residues within proteins. In vitro model experiments have shown that AcA readily forms adducts with amino acids. nih.govnih.gov

Specifically, studies have characterized the adducts formed between AcA and two model nucleophiles: N-acetyl-l-cysteine (AcCys) and N-α-acetyl-l-lysine (AcLys). nih.govnih.gov When primary rat hepatocytes (pRH) were incubated with 2-MF or AcA, the N-α-acetyl-l-lysine-acetylacrolein (AcLys-AcA) adduct was detected in the cell supernatants, confirming that this interaction occurs at a cellular level. nih.govnih.gov Interestingly, under the same conditions, the corresponding N-acetyl-l-cysteine-acetylacrolein (AcCys-AcA) adduct was not found in the hepatocytes. nih.govnih.gov The detection of the AcLys-AcA adduct has led to its identification as a potential biomarker for exposure to 2-MF. nih.gov

Enzymatic Biotransformation and Metabolic Pathways (In Vitro)

The biological effects of this compound and related furan compounds are intrinsically linked to their metabolic fate. In vitro studies using various model systems have been crucial in elucidating these pathways. The oxidative metabolism of 2-methylfuran (2-MF) is understood to proceed similarly to that of furan, leading to the formation of a highly reactive α,β-unsaturated dicarbonyl. nih.govresearchgate.net

For 2-MF, this metabolic activation results in the generation of 3-acetylacrolein (AcA). nih.govnih.govresearchgate.net This biotransformation is primarily mediated by the cytochrome P450 (CYP) system of enzymes. nih.gov In vitro investigations utilizing human and rat liver microsomes, as well as specific human CYP enzymes expressed in Supersomes, have identified CYP2E1 as a key enzyme responsible for the conversion of 2-MF to AcA. nih.gov

These metabolic studies have been conducted in established in vitro models, including commercial microsomal preparations and primary rat hepatocytes (pRH), which provide a cellular environment that closely mimics in vivo conditions. nih.govnih.gov The generation of AcA as a reactive metabolite in these systems underscores the importance of metabolic activation in understanding the molecular mechanisms of furan compound bioactivity. nih.gov

As a Scaffold for the Design of Biologically Active Compounds

The furan ring is a valuable structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. ijabbr.com Its electron-rich aromatic system allows for various interactions with biological targets like enzymes and receptors, while its structure can be readily modified with different functional groups to fine-tune pharmacological activity. ijabbr.com The this compound structure, containing this core, represents a promising starting point for designing compounds with specific biological activities.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govdovepress.com Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. dovepress.com

The furan scaffold has been incorporated into various heterocyclic compounds designed as VEGFR-2 inhibitors. While this compound itself has not been extensively reported as a direct inhibitor, its structural elements are present in more complex molecules that show significant activity. These derivatives are evaluated for their ability to inhibit the VEGFR-2 enzyme and to stop the proliferation of cancer cells that overexpress this receptor. For example, nicotinamide-based derivatives have been synthesized and tested, showing potent inhibition of both the VEGFR-2 enzyme and the growth of cancer cell lines such as HCT-116 (colon cancer) and HepG-2 (liver cancer). semanticscholar.org The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. semanticscholar.org

| Compound | Target Cell Line / Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Nicotinamide Derivative 6 | VEGFR-2 Enzyme | 60.83 nM | semanticscholar.org |

| Nicotinamide Derivative 10 | VEGFR-2 Enzyme | 63.61 nM | semanticscholar.org |

| Quinoxaline Derivative 11 | VEGFR-2 Enzyme | 0.19 µM | dovepress.com |

| Thiazole Derivative 38c | VEGFR-2 Enzyme | 0.664 µM | mdpi.com |

| Pyrazolopyrimidine Derivative 33 | VEGFR-2 Enzyme | 0.57 µM | nih.gov |

Beyond specific enzyme targeting, derivatives built upon furan and other related heterocyclic scaffolds are frequently evaluated for their general antiproliferative activity against a panel of human cancer cell lines. nih.gov These cell-based assays measure the ability of a compound to inhibit cell growth and proliferation.

For instance, novel thiophene (B33073) derivatives, which are structurally similar to furans, have demonstrated pronounced and highly selective antiproliferative effects. nih.gov Certain 5-alkyl-2-aminothiophene derivatives exhibit potent activity in the mid-nanomolar range against specific tumor cell types like T-lymphoma (CEM) and prostate cancer (PC-3) cells, while being significantly less active against other cell lines, indicating a desirable selective toxicity. nih.gov Similarly, thiopyran derivatives have been shown to inhibit the growth of human colon cancer (HCT-15) and breast cancer (MCF-7) cells with IC₅₀ values in the low micromolar range. ajol.info Thienopyrimidine derivatives have also shown potent activity against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com These studies highlight the potential of using the this compound scaffold as a basis for developing new anticancer agents.

| Compound Type | Target Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Thiopyran Derivative (3TM) | HCT-15 (Colon) | 4.5 µM | ajol.info |

| Thiopyran Derivative (3TM) | MCF-7 (Breast) | 7 µM | ajol.info |

| 5-Heptyl-2-aminothiophene (3j) | CEM (T-lymphoma) | ~0.05 µM (50 nM) | nih.gov |

| 4-Aminothienopyrimidine 2 | MCF-7 (Breast) | 0.013 µM | mdpi.com |

| 4-Aminothienopyrimidine 2 | MDA-MB-231 (Breast) | 0.056 µM | mdpi.com |

Molecular Mechanism Studies of Bioactivity (e.g., antagonism, antinociception in animal models)

While direct studies on the molecular mechanisms of this compound are limited, research on structurally related compounds provides insights into potential pathways of action, particularly in the context of antinociception.

A study on a synthetic chalcone, 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP), investigated its antinociceptive effects in various mouse models. nih.govnih.gov The administration of DMFP resulted in a significant reduction in the acetic acid-induced abdominal-writhing test, an increased response latency in the hot-plate test, and a marked decrease in paw-licking time in both phases of the formalin test. nih.govnih.gov These findings suggest that DMFP possesses both peripheral and central antinociceptive properties. nih.gov

Further investigation into the molecular mechanism revealed that the antinociceptive effect of DMFP was not reversed by naloxone, a non-selective opioid receptor antagonist. nih.govnih.gov This indicates that the compound's activity is not mediated through the opioidergic system. nih.gov However, DMFP did show significant inhibition of the neurogenic nociceptive response induced by capsaicin (B1668287) and glutamate. nih.govnih.gov This suggests that the peripheral antinociceptive activity may be linked to the attenuation of pro-inflammatory mediators and that the central activity could involve an interaction with capsaicin-sensitive fibers and the glutamatergic system. nih.gov

Table 1: Antinociceptive Effects of a this compound-related compound (DMFP) in Mice Models

| Nociception Model | Effect of DMFP Administration | Potential a |

| Acetic acid-induced abdominal writhing | Significant attenuation of writhing response. nih.govnih.gov | Peripheral and central antinociceptive activity. nih.gov |

| Hot-plate test | Significant increase in response latency time. nih.govnih.gov | Central antinociceptive activity. nih.gov |

| Formalin-induced paw-licking test (both phases) | Marked reduction in time spent licking the injected paw. nih.govnih.gov | Peripheral and central antinociceptive activity. nih.gov |

| Capsaicin-induced neurogenic nociception | Significant inhibition of the nociceptive response. nih.govnih.gov | Interaction with capsaicin-sensitive fibers. nih.gov |

| Glutamate-induced neurogenic nociception | Significant inhibition of the nociceptive response. nih.govnih.gov | Interaction with the glutamatergic system. nih.gov |

Bio-orthogonal Chemical Biology Tools and Probes

The furan moiety, a core component of this compound, has been explored for its utility in bio-orthogonal chemistry. Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.govmdpi.com

Specifically, the hydrolysis of a 5-methylfuran-2-yl group to a 2,5-dioxopentanyl moiety has been utilized in a proximity-induced ligation reaction. nih.govresearchgate.net This reaction is notable because it proceeds under physiological conditions without the need for a trigger or catalyst, leading to the formation of a stable pyridazinium adduct. nih.govresearchgate.net The stability of the resulting bond is a significant advantage for applications in biological contexts. nih.gov

This bio-orthogonal ligation strategy has been successfully applied in several areas:

Peptide Nucleic Acid (PNA) Ligation: The reaction was initially used for ligating PNA strands. nih.gov

Oligonucleotide Templated Reactions: It has been extended to reactions templated by DNA and RNA. nih.gov

Peptide-Peptide Ligation: The methodology is effective for ligating peptides in solution, including within cell lysates. nih.gov

Surface-Based Assays: The ligation has been implemented on solid supports like plastic and glass surfaces for creating self-addressable covalent constructs. nih.govresearchgate.net

The key advantage of using the 5-methylfuran-2-yl group is that it serves as a stable precursor to the reactive 2,5-dione. nih.gov This allows for the "ligation-ready" probe to be generated at a late stage, which is particularly beneficial for creating peptide and peptide-like probes. nih.gov The starting furan-containing probes have a long shelf-life and are not prone to degradation. nih.gov

Table 2: Applications of 5-Methylfuran-2-yl Derived Bio-orthogonal Ligation

| Application Area | Description | Significance |

| PNA-PNA Ligation | Covalent joining of two PNA strands. nih.gov | Demonstrates the fundamental reactivity and utility of the ligation method. nih.gov |

| DNA- and RNA-Templated Ligation | The ligation reaction is directed by a complementary DNA or RNA template. nih.gov | Enables sequence-specific assembly of molecular constructs. nih.gov |

| Peptide-Peptide Ligation in Solution | Covalent linking of peptides in aqueous solution, including complex biological media like cell lysate. nih.gov | Highlights the bio-orthogonality and robustness of the reaction in a biological environment. nih.gov |

| On-Surface Ligation | Immobilized probes on surfaces capture and ligate target molecules. nih.govresearchgate.net | Allows for the development of novel diagnostic and screening platforms. nih.govresearchgate.net |

Advanced Analytical Methodologies for Quantification and Detection

Chromatographic Techniques

Chromatography is the cornerstone for isolating 2-(5-Methylfuran-2-yl)acetic acid from complex mixtures prior to its detection and quantification. The choice between liquid and gas chromatography hinges on the compound's volatility and the need for derivatization.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. When coupled with a Diode Array Detector (DAD), it allows for both quantification and preliminary identification based on the analyte's ultraviolet (UV) spectrum.

The separation is typically achieved using a reversed-phase column, such as a C18, where a polar mobile phase is employed. core.ac.uk The method involves the direct injection of a sample, making it a relatively straightforward procedure. core.ac.uk For acidic compounds, the pH of the mobile phase is often adjusted with acids like acetic acid or formic acid to ensure the analyte is in a non-ionized state, which improves retention and peak shape. mdpi.com The DAD detector measures absorbance across a range of wavelengths simultaneously, providing a UV spectrum for the eluting peak that can aid in its identification. Quantification is performed by comparing the peak area to a calibration curve generated from standards of known concentrations. core.ac.uk

Table 1: Typical Parameters for HPLC-DAD Analysis of Furanic Acids

| Parameter | Value/Description | Source(s) |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | core.ac.uk |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | core.ac.ukmdpi.com |

| pH Modifier | Acetic acid or Formic acid to maintain acidic pH (e.g., pH ~2.7-4.0) | core.ac.ukmdpi.com |

| Detection | Diode Array Detector (DAD) | core.ac.ukmdpi.com |

| Wavelength | Monitored at the UV absorbance maximum of the furan (B31954) ring system | core.ac.uk |

| Injection Volume | 10-20 µL | mdpi.com |

| Flow Rate | 0.5-1.0 mL/min | mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, greater sensitivity, and substantially faster analysis times. lcms.cz UPLC is particularly effective when coupled with mass spectrometry (UPLC-MS/MS) for analyzing metabolites of 2-methylfuran (B129897) in biological matrices. nih.govnih.gov

The increased pressure tolerance of UPLC systems allows for higher flow rates without sacrificing separation efficiency. lcms.cz For compounds related to this compound, hydrophilic interaction liquid chromatography (HILIC) columns, such as those with amide-based stationary phases, have been successfully used. acs.org This approach is well-suited for polar analytes that are poorly retained on traditional C18 columns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, the direct analysis of carboxylic acids like this compound by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and strong adsorption to the column (carryover). chromforum.org

To overcome these limitations, derivatization is typically required to convert the carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester derivative. thermofisher.comshimadzu.com Once derivatized, the compound can be effectively separated on a non-polar or mid-polar capillary column and detected with high sensitivity and specificity by a mass spectrometer. nih.govresearchgate.net Headspace solid-phase microextraction (HS-SPME) can also be used as a sample preparation and introduction technique, particularly for more volatile furan derivatives in liquid matrices like vinegar, to concentrate the analytes before GC-MS analysis. nih.gov

Mass Spectrometry-Based Quantification (e.g., Stable Isotope Dilution Analysis)

For highly accurate and precise quantification, especially at low concentrations in complex biological samples, Stable Isotope Dilution Analysis (SIDA) is the gold standard. nih.gov This method, typically performed using UPLC coupled to tandem mass spectrometry (UPLC-MS/MS), relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govacs.org

In this approach, a known quantity of the isotopically labeled standard (e.g., containing ¹³C or ¹⁵N) is added to the sample at the earliest stage of preparation. nih.gov Because the labeled standard is chemically identical to the target analyte, it co-elutes chromatographically and experiences the same behavior during sample extraction, cleanup, and ionization in the mass spectrometer. Any sample loss or matrix effects will affect both the analyte and the internal standard equally. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled standard. This methodology has been successfully applied to quantify metabolites of 2-methylfuran in human urine following coffee consumption. nih.govmdpi.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique, most notably GC. mdpi.com For this compound, derivatization is essential for GC analysis to increase volatility and thermal stability, and to improve chromatographic peak shape. thermofisher.com

Common derivatization strategies for carboxylic acids include:

Silylation: This involves replacing the acidic proton of the carboxyl group with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose. mdpi.com

Alkylation/Esterification: This converts the carboxylic acid into an ester. This can be achieved through various reagents and methods, including:

Using diazomethane, although it is a hazardous reagent. nih.gov

Heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid or boron trifluoride-methanol. nih.gov

Using alkylating agents like pentafluorobenzyl bromide (PFBBr), which creates a derivative that is highly sensitive to electron capture detection (ECD) in GC. thermofisher.com

These derivatization reactions yield a less polar and more volatile compound that can be readily analyzed by GC-MS. nih.gov

Method Validation and Quality Assurance in Analytical Research

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo rigorous validation. Method validation is a key component of quality assurance and is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.net

The validation process for a method to quantify this compound would assess the following key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a regression coefficient (r²) of the calibration curve, with values ≥0.999 being desirable. nih.govresearchgate.net

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix. Recoveries are typically expected to be within a range of 80-120%. core.ac.uknih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). RSD values should generally be less than 15%. nih.govnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchmap.jp

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchmap.jp

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Identification of Related Furan Derivatives in Complex Matrices (e.g., food products)

The analysis of this compound in complex matrices, particularly in food products, is often accompanied by the simultaneous identification and quantification of a range of other furan derivatives. These compounds can be formed through similar chemical pathways, such as the Maillard reaction and caramelization, which are common in thermally processed foods. nih.govmdpi.com The co-occurrence of these derivatives necessitates the use of sophisticated analytical techniques capable of separating and identifying structurally similar compounds within a complex food matrix.

Advanced analytical methodologies, primarily chromatography-mass spectrometry-based techniques, are essential for the reliable identification of these furan derivatives. nih.govrestek.com Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely employed method for the analysis of volatile and semi-volatile furan derivatives. researchgate.netmdpi.comnih.gov This technique allows for the extraction and concentration of analytes from the sample's headspace, minimizing matrix interference. For less volatile furan derivatives, solid-phase extraction (SPE) followed by high-performance liquid chromatography with diode-array detection (HPLC-DAD) has proven effective. nih.gov

Several studies have focused on developing and optimizing these methods for the simultaneous analysis of multiple furan derivatives in various food products. For instance, a method using a CAR/PDMS SPME arrow with GC-MS/MS was developed for the simultaneous analysis of furan and ten of its derivatives, achieving separation in under 9.5 minutes. mdpi.comnih.govresearchgate.net This method demonstrated good recovery (76–117%) and low limits of quantification (0.003–0.675 ng/g) in different food matrices. mdpi.comnih.gov The choice of the SPME fiber is critical, with carboxen/polydimethylsiloxane (CAR/PDMS) being particularly effective for furan and its volatile derivatives. nih.gov

The following interactive data table summarizes common furan derivatives found in various food matrices, along with the analytical methods used for their detection.

| Furan Derivative | Food Matrix | Analytical Method |

| 2-Methylfuran | Coffee, Fruit juices, Canned fish, Baby food | HS-SPME-GC-MS/MS nih.govmdpi.comnih.gov |

| 3-Methylfuran | Fruit juices, Canned fish | HS-SPME-GC-MS/MS mdpi.comnih.gov |

| 2,5-Dimethylfuran | Coffee, Baby food, Breakfast cereals, Dried fruit | HS-SPME-GC-MS researchgate.netagriculturejournals.cz |

| 2-Ethylfuran | Fruit juices, Canned fish, Baby food | HS-SPME-GC-MS/MS mdpi.comnih.gov |

| 2-Pentylfuran (B1212448) | Fruit juices, Meat products | SPME-GC-MS mdpi.com |

| Furfural (B47365) | Coffee, Apple cider, Wine, Vinegar | HS-SPME-GC-MS, SPE-HPLC-DAD nih.govresearchgate.netresearchgate.net |

| 5-Methylfurfural (B50972) (5-MF) | Vinegar, Oxidized fish oil | HS-SPME-GC-MS, SHS-GC-IMS researchgate.netnih.gov |

| Furfuryl alcohol | Fruit juices, Canned fish | SPME-GC-MS/MS mdpi.comnih.gov |

| 2-Acetylfuran (B1664036) | Apple cider, Wine, Oxidized fish oil | SPE-HPLC-DAD, SHS-GC-IMS nih.govnih.gov |

| 2-Furoic acid | Apple cider, Wine | SPE-HPLC-DAD nih.gov |

| 5-Hydroxymethyl-2-furaldehyde (5-HMFD) | Apple cider, Wine | SPE-HPLC-DAD nih.gov |

| Furan fatty acids | Human plasma | GC-MS, LC/MS/MS nih.gov |

Research findings have demonstrated the widespread presence of these furan derivatives in thermally processed foods. For example, a study on home-cooked foods revealed the presence of furan, 2-methylfuran, 2,5-dimethylfuran, 2-ethylfuran, and 2-pentylfuran in products with high carbohydrate content, such as breakfast cereals and dried fruits. researchgate.netagriculturejournals.cz Coffee is another significant source, with studies reporting high levels of furan and its derivatives. nih.govacs.org In a study of Italian vinegars, 2-furfural and 5-methylfurfural were identified and quantified using HS-SPME-GC-MS. researchgate.net Furthermore, a chemometric study identified 5-methylfurfural and 2-acetylfuran as characteristic volatile compounds in oxidized fish oil. nih.gov

The development of sensitive and selective analytical methods is crucial for accurately assessing the occurrence of these compounds in the human diet. The table below presents the performance of some of the analytical methods used for the detection of furan derivatives.

| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

| SPME-GC-MS/MS | Furan and 10 derivatives | 0.001-1.071 ng/g | 0.003-3.571 ng/g | 76-117% | mdpi.comnih.govacs.org |

| HS-SPME-GC-FID | Furan, 2-methylfuran, 2-pentylfuran | 0.056 ng/mL (furan) | 0.18 ng/mL (furan) | - | nih.gov |

| SPE-HPLC-DAD | 10 furan derivatives | 0.002-0.093 mg/L | 0.01-0.31 mg/L | >77.8% | nih.gov |

| HS-SPME-GC-MS | 2-furfural, 5-methylfurfural | 15 µg/L | - | - | researchgate.net |

Environmental Distribution, Fate, and Degradation Studies of Furanic Compounds

Occurrence and Detection in Environmental Matrices

Direct detection of 2-(5-Methylfuran-2-yl)acetic acid in environmental matrices such as soil, water, and air is not widely documented in scientific literature. However, the presence of other furan (B31954) derivatives, which are structurally similar, has been noted in various environmental contexts. For instance, furan and its alkylated derivatives are known to be formed during the thermal processing of food and have been detected in industrial emissions. nih.govmdpi.com Given the water solubility of carboxylic acids, it is plausible that this compound could be found in aqueous environments as a result of industrial discharge or leaching from contaminated sites. Its potential presence in soil could arise from the deposition of atmospheric particles or from the degradation of biomass.

The detection of furanic compounds often involves sophisticated analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS), which is capable of identifying and quantifying these compounds at low concentrations. nih.gov While specific methods for this compound are not detailed, the general approaches for furan analysis would likely be applicable.

Biodegradation Pathways and Microbial Metabolism

The biodegradation of furanic compounds has been a subject of considerable research, particularly focusing on furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov Studies have shown that various microorganisms, predominantly Gram-negative aerobic bacteria, are capable of degrading these compounds. nih.govnih.gov

The metabolic pathways for furfural and HMF degradation have been elucidated and are known to converge at a common intermediate, 2-furoic acid. nih.gov Furfural is oxidized to 2-furoic acid, which is then further metabolized. Similarly, HMF is converted to 2,5-furandicarboxylic acid and subsequently to 2-furoic acid. nih.gov Given the structural similarity, it is hypothesized that the biodegradation of this compound could proceed through a similar pathway, potentially involving the cleavage of the acetic acid side chain and subsequent degradation of the furan ring.

For example, the bacterium Cupriavidus basilensis HMF14 has been shown to possess the genetic machinery for the degradation of both furfural and HMF. nih.gov Another example is the aerobic degradation of 2-furoic acid by Pseudomonas putida, which utilizes it as a sole source of carbon and energy. While direct evidence for the microbial metabolism of this compound is lacking, the existing knowledge on related furan derivatives provides a strong foundation for predicting its environmental fate.

Table 1: Examples of Microorganisms Involved in Furan Derivative Degradation

| Microorganism | Furan Derivative Degraded | Reference |

| Cupriavidus basilensis HMF14 | Furfural, 5-Hydroxymethylfurfural | nih.gov |

| Pseudomonas putida | 2-Furoic acid | |

| Rigidoporus sp. FMD21 | 2,4-Dichlorophenoxyacetic acid, 2,4,5-Trichlorophenoxyacetic acid | researchgate.net |

| Fusarium sp. | 2,4-Dichlorophenoxyacetic acid, 2,4,5-Trichlorophenoxyacetic acid | researchgate.net |

| Verticillium sp. | 2,4-Dichlorophenoxyacetic acid, 2,4,5-Trichlorophenoxyacetic acid | researchgate.net |

This table is for illustrative purposes and includes microorganisms that degrade related furan or phenoxyacetic acid compounds, suggesting potential pathways for this compound.

Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation)

In addition to biodegradation, furanic compounds can undergo chemical degradation in the environment through processes such as hydrolysis and oxidation.

Hydrolysis: The furan ring is susceptible to hydrolysis under acidic conditions, leading to the formation of dicarbonyl compounds. carlroth.com For this compound, hydrolysis would likely result in the opening of the furan ring to form a γ-keto acid. This process is analogous to the hydrolysis of 5-methylfuran-2-yl derivatives, which yields 2,5-dioxopentanyl compounds. carlroth.com The rate of hydrolysis is dependent on factors such as pH and temperature.

Oxidation: Furan derivatives can be oxidized by various chemical oxidants present in the environment, such as hydroxyl radicals in the atmosphere. The oxidation of the furan ring can lead to the formation of various degradation products, including unsaturated 1,4-dicarbonyls. The methyl group on the furan ring of this compound may also be susceptible to oxidation. The direct acylation of 2-methylfuran (B129897) with acetic acid has been studied, indicating the reactivity of the furan ring. thegoodscentscompany.com

Environmental Impact Assessment Frameworks for Furan Derivatives (e.g., Persistence, Bioaccumulation, Aquatic Toxicity)

The environmental impact of chemicals is often assessed using frameworks that evaluate their persistence, bioaccumulation potential, and toxicity (PBT).

Persistence: The persistence of a chemical refers to its ability to remain in the environment without being degraded. While specific data for this compound is unavailable, the known biodegradation and chemical degradation pathways of furan derivatives suggest that it is unlikely to be highly persistent in the environment. A safety data sheet for the related compound 2-methylfuran indicates that it is not considered a PBT (persistent, bioaccumulative, and toxic) or vPvB (very persistent and very bioaccumulative) substance. nih.gov

Bioaccumulation: Bioaccumulation is the process by which a chemical accumulates in an organism. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (LogP). A higher LogP value generally indicates a greater potential for bioaccumulation in fatty tissues. For the related compound 2-acetyl-5-methylfuran (B71968), an estimated LogP value of 0.356 suggests a low potential for bioaccumulation. thegoodscentscompany.com Given the presence of a hydrophilic carboxylic acid group, this compound is also expected to have a low bioaccumulation potential.

Aquatic Toxicity: The toxicity of furan derivatives to aquatic organisms is a key consideration in their environmental risk assessment. While specific aquatic toxicity data for this compound is not available, studies on other furan compounds can provide some insight. For example, hazard classifications for various chemicals found in waterpipe wastewater, which can contain furan derivatives, indicate that some of these compounds can be toxic or harmful to aquatic organisms. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for categorizing the aquatic toxicity of substances.

Table 2: Predicted Physicochemical Properties and Ecotoxicity Endpoints for a Related Furan Derivative (2-ethyl-5-methyl furan)

| Property | Value | Source |

| Water Solubility | 329.7 mg/L @ 25 °C (estimated) | |

| Maximised Survey-derived Daily Intakes (MSDI-EU) | 0.011 (μ g/capita/day ) | |

| Modified Theoretical Added Maximum Daily Intake (mTAMDI) | 420 (μ g/person/day ) |

This table presents data for a related furan derivative to illustrate the types of information used in environmental impact assessments. Data for this compound is not available.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The current body of scientific literature provides a foundational, yet limited, understanding of 2-(5-Methylfuran-2-yl)acetic acid. It is recognized as a heterocyclic compound featuring a furan (B31954) ring, a structural motif known to be present in a variety of biologically active molecules. The furan moiety is considered a valuable component in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of lead compounds, such as solubility and bioavailability. researchgate.net

The physical and chemical properties of this compound have been cataloged, providing a basis for its synthesis and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 72360-04-4 |

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | This compound |

This table is populated with data from publicly available chemical databases. biosynth.comuni.lu

While direct biological studies on this compound are scarce, the broader class of furan derivatives has been investigated for a wide range of pharmacological activities. These include antibacterial, anti-inflammatory, analgesic, and anticancer properties, among others. researchgate.netutripoli.edu.lyijabbr.com This suggests that this compound could potentially exhibit similar biological effects, though specific testing is required to confirm this.

Identified Gaps in Research on this compound

Despite the foundational knowledge, significant gaps exist in the dedicated research of this compound. A thorough review of the current literature reveals a lack of comprehensive studies focused specifically on this compound.

The most prominent research gaps include:

Biological Activity Profile: There is a clear absence of systematic screening of this compound for its potential biological activities. While its structural relatives have shown promise, the specific efficacy of this compound against various biological targets remains unexplored.

Mechanism of Action: For any potential biological activity, the underlying mechanism of action is unknown. Understanding how this molecule interacts with biological systems at a molecular level is crucial for any therapeutic development.

Synthetic Methodology: While general methods for the synthesis of furan derivatives exist, there is a need for the development of optimized, efficient, and scalable synthetic routes specifically for this compound.

Structure-Activity Relationship (SAR) Studies: No SAR studies have been conducted to understand how modifications to the chemical structure of this compound would affect its potential biological activity.

Toxicological Data: A comprehensive toxicological profile of the compound is not available. This is a critical prerequisite for considering any potential in vivo applications.

Emerging Research Directions and Interdisciplinary Opportunities

The identified research gaps pave the way for several exciting and potentially fruitful research directions. These avenues not only promise to deepen our understanding of this compound but also offer opportunities for interdisciplinary collaboration.

Table 2: Potential Research Directions for this compound

| Research Area | Focus | Potential Interdisciplinary Collaboration |

| Medicinal Chemistry | Synthesis and biological evaluation of a library of derivatives to establish structure-activity relationships (SAR). | Computational Chemistry, Pharmacology |

| Pharmacology | In-depth screening for anti-inflammatory, antibacterial, and anticancer activities. | Microbiology, Oncology |

| Biochemistry | Investigation of the mechanism of action against identified biological targets. | Molecular Biology, Structural Biology |

| Materials Science | Exploration of the use of the furan moiety for the development of novel biomaterials or polymers. | Polymer Chemistry, Biomedical Engineering |

| Bio-orthogonal Chemistry | Investigation of its potential in proximity-induced ligation reactions for biological applications. | Chemical Biology, Biotechnology |

Future research should prioritize a systematic biological evaluation of this compound. Drawing inspiration from studies on other furan-2-acetic acid derivatives, initial screenings could focus on anti-inflammatory and antimicrobial properties. sciencepublishinggroup.com The development of a robust and scalable synthesis will be paramount to support these investigations.

Furthermore, the field of bio-orthogonal chemistry presents an intriguing opportunity. The furan ring is a known participant in bio-orthogonal ligation reactions, which are powerful tools for studying biological processes in their native environment. Investigating the suitability of this compound in such reactions could open up new avenues for its application in chemical biology.

Q & A

Q. What are the standard synthetic routes for 2-(5-Methylfuran-2-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols. For example:

- Step 1 : Condensation of 2-((5-methylfuran-2-yl)methylene)malononitrile with cyanoacetohydrazide in ethanol using catalytic piperidine yields intermediates like 1,6-diamino-3,5-dicyano-4-(5-methylfuran-2-yl)-2-pyridone (yield: ~70-80%) .

- Step 2 : Reaction of intermediates with aldehydes (e.g., aromatic or sugar aldehydes) under reflux conditions in acetic anhydride/acetic acid produces triazolo[1,5-a]pyridine derivatives (yield: 68-86%) .

Q. Key factors affecting yield :

- Catalyst choice (e.g., piperidine enhances condensation efficiency).

- Solvent polarity and temperature (ethanol at room temperature vs. reflux).

- Purification methods (e.g., recrystallization from DMF/water for high-purity crystals) .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard:

- Crystal data : Monoclinic system, space group P2₁/c, with unit cell dimensions a = 7.512 Å, b = 15.307 Å, c = 10.819 Å .

- Planarity : The benzofuran moiety is nearly planar (mean deviation: 0.006 Å), confirmed via least-squares plane analysis .

- Spectroscopy : NMR (δ 2.24 ppm for methyl groups) and IR (C=O stretch at 1719 cm) corroborate functional groups .

Q. What safety protocols are critical when handling this compound?

- PPE : Use gloves, lab coats, and eye protection due to potential skin/eye irritation .

- First aid : Immediate flushing with water for eye exposure; consult safety data sheets (SDS) for specific antidotes .

- Storage : Keep in airtight containers away from oxidizers, with temperature control (20–25°C) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound derivatives?

Crystal packing analysis reveals:

- Hydrogen bonding : Carboxylic acid groups form O–H⋯O dimers (bond length: ~2.65 Å) .

- π-π interactions : Furan rings exhibit stacking with centroid distances of 3.385 Å, enhancing stability .

- C–H⋯π interactions : Cyclohexyl H atoms interact with aromatic rings (distance: 2.8–3.1 Å), affecting solubility .

Q. Methodological tools :

Q. How can conflicting data on reaction yields for derivatives be resolved?

Discrepancies in yields (e.g., 70% vs. 86% for triazolo derivatives) arise from:

- Catalyst loading : Excess piperidine may accelerate side reactions (e.g., hydrolysis).

- Purification efficiency : Column chromatography vs. recrystallization impacts purity .

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and optimize stepwise conditions .

Case study : Adjusting molar ratios of thioglycolic acid (2:1 with starting material) improved thiazolo[3,2-a]pyridine yield to 91% .

Q. What strategies optimize the synthesis of bioactive derivatives (e.g., antitumor agents)?

- Functionalization : Introduce substituents (e.g., 4-cyanobenzylidene) via Knoevenagel condensation to enhance bioactivity .

- Sugar conjugation : Attach galactosyl groups to improve water solubility and pharmacokinetics (e.g., compound 4e , yield: 70%) .

- Biginelli reaction : Cyclocondensation with thiourea and ethyl cyanoacetate yields thioxopyrimidines, precursors for anticancer screening .

Q. Synthetic optimization table :

| Derivative | Modification | Yield | Bioactivity |

|---|---|---|---|

| 4d | Aromatic aldehyde | 80% | Antiproliferative |

| 7 | Thioglycolic acid | 91% | Antimicrobial |

| 12 | Anthranilic acid | 57% | Antiviral |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.